molecular formula C22H19ClFN3O3S B4300278 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide

Cat. No. B4300278
M. Wt: 459.9 g/mol
InChI Key: VYRQCHHFZJUWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a critical role in regulating the movement of salt and water across cell membranes in various organs, including the lungs, pancreas, and sweat glands. CFTR dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases related to CFTR dysfunction.

Mechanism of Action

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide binds to a specific site on the CFTR protein and blocks the movement of chloride ions through the channel pore. The exact binding site and mechanism of inhibition are still not fully understood, but it is believed that N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide stabilizes the closed state of the CFTR channel and prevents it from opening in response to cAMP-mediated activation.
Biochemical and physiological effects:
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide has been shown to inhibit CFTR-mediated chloride secretion in various tissues and organs, including the airways, pancreas, and sweat glands. It has also been shown to reduce mucus production and improve airway surface hydration in CF airway epithelial cells. In addition, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide has been shown to modulate the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+ ATPase, which are involved in salt and water transport across cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide as a research tool is its high selectivity and potency for CFTR inhibition. It has been shown to be more effective and specific than other CFTR inhibitors, such as glibenclamide and DPC. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide also has a relatively low toxicity and does not affect cell viability or proliferation at the concentrations used in most experiments.
However, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide also has some limitations as a research tool. It has been shown to have off-target effects on other ion channels and transporters, such as the L-type calcium channel and the multidrug resistance protein (MRP). It is also a relatively large and complex molecule, which may limit its bioavailability and permeability in vivo.

Future Directions

Despite its limitations, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide remains a valuable tool for investigating the physiological and pathophysiological roles of CFTR in various tissues and organs. Future research directions may include:
1. Developing more potent and selective CFTR inhibitors based on the structure of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide.
2. Investigating the potential therapeutic benefits of CFTR modulation in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
3. Exploring the role of CFTR in other physiological processes, such as inflammation and immunity.
4. Developing more advanced in vitro and in vivo models for studying CFTR function and dysfunction.
5. Investigating the potential synergistic effects of CFTR inhibitors with other therapeutic agents, such as antibiotics and anti-inflammatory drugs.
In conclusion, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide is a small molecule inhibitor that selectively blocks the CFTR chloride channel and has been extensively studied as a research tool for investigating CFTR function and dysfunction. While it has some limitations, N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide remains a valuable tool for future research in CF and other diseases related to CFTR dysfunction.

Scientific Research Applications

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide has been widely used as a research tool to investigate the physiological and pathophysiological roles of CFTR in various tissues and organs. It has been shown to inhibit CFTR-mediated chloride secretion in human airway epithelial cells, pancreatic duct cells, and sweat gland cells, among others. N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide has also been used to study the regulation of CFTR by various signaling pathways and to explore the potential therapeutic benefits of CFTR modulation in CF and other diseases.

properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-2-[(4-fluorophenyl)methylsulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O3S/c23-19-13-17(27(29)30)9-10-20(19)25-11-12-26-22(28)18-3-1-2-4-21(18)31-14-15-5-7-16(24)8-6-15/h1-10,13,25H,11-12,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRQCHHFZJUWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)sulfanyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.